“1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H16N2 . It is a solid substance at room temperature and is stored in a refrigerator . This compound has been used in the synthesis of colchicine-binding site inhibitors .
A series of 1H-pyrrolo[3,2-c]pyridine derivatives, including “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine”, were designed and synthesized as colchicine-binding site inhibitors . The synthesis process involved the design of the target compounds, followed by preliminary biological evaluations .
The molecular structure of “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code: 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .
The physical and chemical properties of “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” include a molecular weight of 140.23 and 213.15 . The compound is a solid at room temperature and is stored in a refrigerator .
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound that belongs to the class of pyrrolopyridines, characterized by its unique structure combining a pyrrolidine and a piperidine-like framework. This compound has garnered attention in medicinal chemistry due to its potential as a colchicine-binding site inhibitor, which could have implications in cancer therapy and other pharmacological applications. The molecular formula for this compound is , with a molecular weight of approximately 140.23 g/mol in its base form and 213.15 g/mol when in dihydrochloride salt form.
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is synthesized from commercially available precursors through multi-step organic reactions. It is classified under nitrogen-containing heterocycles and is specifically noted for its structural features that allow it to interact with biological targets, particularly in the realm of cancer research. Its derivatives have been investigated for their biological activities, including antitumor properties .
The synthesis of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The entire synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield of the final product.
The molecular structure of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be represented by the InChI code: 1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10
. This structure features:
The compound's unique bicyclic structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of nitrogen atoms.
While specific reactions involving 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine are not extensively documented, it is known that similar compounds undergo:
These properties suggest potential pathways for further functionalization or derivatization in synthetic applications.
Preliminary studies indicate that 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine may function as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation could lead to therapeutic effects in neurological disorders or psychiatric conditions.
In vitro assays have shown binding affinities that warrant further investigation into its mechanism of action at a molecular level .
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine exhibits the following physical properties:
The chemical properties include:
Relevant physicochemical analyses suggest that this compound aligns well with Lipinski’s rules for drug-likeness, indicating its potential as a candidate for pharmaceutical development .
The applications of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine span several fields:
Ongoing research aims to explore its full therapeutic potential and optimize its efficacy through structural modifications and derivative synthesis .
The pyrrolo[3,2-c]pyridine system possesses distinct electronic and steric features that underpin its pharmacophoric utility. The fused bicyclic structure incorporates:
In the 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine system, saturation confers enhanced sp³ character, improving solubility and reducing planar metabolic vulnerability. The methyl group on the pyrrolidine nitrogen further modulates electronic properties and steric bulk, fine-tuning affinity and selectivity. This scaffold serves as a conformationally restrained bioisostere for piperidine and pyrrolidine moieties, optimizing vectorial presentation of substituents for target binding [3] [9].
Table 1: Biologically Active Pyrrolo[3,2-c]pyridine Derivatives and Their Targets
Compound Designation | Structural Features | Biological Target | Key Activity | Source |
---|---|---|---|---|
10t | 6-Indolyl-1-(3,4,5-trimethoxyphenyl) | Tubulin/Colchicine site | Antiproliferative (IC₅₀: 0.12-0.21 μM) | [1] |
CCT251455 | Orally bioavailable inhibitor | Mitotic Kinase Monopolar Spindle 1 | Anticancer (MPS1 inhibition) | [9] |
Variolin B derivatives | Marine natural product analogs | Multiple kinases | Antiviral and antitumor | [3] |
Notably, derivatives like compound 10t exhibit potent antiproliferative activity by inhibiting tubulin polymerization at the colchicine binding site. Structural analysis reveals critical hydrogen bonds between its pyrrolopyridine core and residues Thrα179 and Asnβ349 of tubulin, while the 3,4,5-trimethoxyphenyl group occupies a hydrophobic pocket, demonstrating the scaffold's role in multipoint binding [1]. Similarly, CCT251455 stabilizes an inactive conformation of MPS1 kinase through interactions involving the pyrrolopyridine nitrogen and hinge region residues, exemplifying the scaffold's utility in kinase inhibition [9].
Conformational restriction via pyrrolo[3,2-c]pyridine incorporation is a strategic approach to enhance binding affinity, target selectivity, and metabolic stability. Restricting rotational freedom reduces the entropic penalty upon target binding and minimizes off-target interactions. Key applications include:
Replacing Flexible Linkers: In colchicine-binding site inhibitors (CBSIs), replacing the labile cis-olefin bond of combretastatin A-4 (CA-4) with rigid pyrrolo[3,2-c]pyridine significantly improved metabolic stability while maintaining potent tubulin inhibition. This modification prevented cis-to-trans isomerization—a major limitation of earlier CBSIs [1].
Enforcing Active Bioactive Conformations: The octahydro-1H-pyrrolo[3,2-c]pyridine core in MPS1 inhibitors like CCT251455 locks the molecule into a conformation complementary to the ATP-binding cleft. Crystallography confirms this forces the kinase activation loop into an inactive orientation incompatible with substrate binding [9].
Optimizing Physicochemical Properties: Saturation in the octahydro derivatives enhances membrane permeability and oral bioavailability. The 1-methyl group further improves pharmacokinetics by mitigating CYP-mediated oxidation. These derivatives typically comply with Lipinski's Rule of Five, ensuring drug-like disposition [1] [9].
Table 2: Impact of Conformational Restriction on Drug-like Properties
Parameter | Flexible Analog (e.g., CA-4) | Conformationally Restricted Pyrrolo[3,2-c]pyridine | Advantage |
---|---|---|---|
Metabolic Stability | Low (cis-trans isomerization) | High (Rigid scaffold resists isomerization) | Improved half-life |
logP | ~3.0 | 2.0–4.0 | Optimal membrane permeability |
Hydrogen Bond Donors | 1–2 | 1–2 | Maintained solubility |
Hydrogen Bond Acceptors | 3–5 | 4–6 | Enhanced target engagement |
Stereochemical Complexity | None | Up to 3 chiral centers (octahydro form) | Enables enantioselective target modulation |
The therapeutic exploration of pyrrolopyridines evolved through distinct phases:
Natural Product Inspiration (Pre-1990s): Early interest stemmed from pyrrolopyridine-containing alkaloids like variolin B (from Antarctic sponges) and camptothecin analogs, which demonstrated potent antitumor and antiviral activities. These natural products highlighted the scaffold's biological potential but faced limitations in solubility and synthetic accessibility [3].
First-Generation Synthetic Derivatives (1990s–2010s): Advances in heterocyclic synthesis enabled systematic exploration. Key developments included:
Table 3: Milestones in Pyrrolo[3,2-c]pyridine Therapeutic Development
Time Period | Key Advancement | Representative Agent | Therapeutic Area |
---|---|---|---|
1980s–1990s | Isolation of bioactive natural products | Variolin B | Anticancer/Antiviral |
Early 2000s | Synthetic methodologies for core functionalization | Early CBSI analogs | Oncology |
2013 | Structure-based kinase inhibitor design | CCT251455 (MPS1 inhibitor) | Oncology |
2020–2024 | Saturated octahydro derivatives for CNS penetration | 1-Methyloctahydro derivatives | Neuroscience/Oncology |
2024 | Highly potent tubulin inhibitors (IC₅₀ < 0.3 μM) | Compound 10t | Oncology |
Recent innovations (2020–2024) focus on saturated octahydro-1H-pyrrolo[3,2-c]pyridines, leveraging their 3D complexity for underexplored targets like GPCRs and epigenetic enzymes. The 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine moiety features prominently in patents for neurotherapeutics and oncologic agents, underscoring its evolving pharmacophoric value [1] [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7